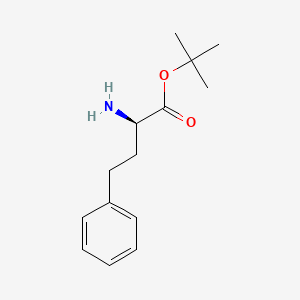

D-Homophenylalanine tert-Butyl Ester

Description

BenchChem offers high-quality D-Homophenylalanine tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Homophenylalanine tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANQRTXTMVVNCH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Homophenylalanine tert-Butyl Ester: A Chiral Building Block for Advanced Peptide Synthesis

This guide provides an in-depth technical overview of D-Homophenylalanine tert-butyl ester, a specialized amino acid derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry. We will move beyond simple descriptions to explore the causality behind its application, its synthesis, and the validation of its use in experimental settings.

Introduction: The Strategic Importance of a Modified Amino Acid

D-Homophenylalanine tert-butyl ester is a synthetic derivative of the non-proteinogenic amino acid D-homophenylalanine. Its structure is distinguished by two key modifications from standard phenylalanine: an additional methylene group in its side chain (the "homo" designation) and the D-enantiomeric configuration. The carboxylic acid functional group is protected as a tert-butyl ester.

This combination of features makes it a valuable building block in peptide synthesis. The D-configuration and the extended side chain are strategically employed to design peptides with enhanced stability against enzymatic degradation and to induce specific secondary structures. The tert-butyl ester serves as a robust protecting group for the C-terminus, preventing its participation in unwanted side reactions during the stepwise assembly of a peptide chain.

Physicochemical and Handling Characteristics

A precise understanding of the compound's properties is fundamental for its effective use in the laboratory. The data below is compiled for the hydrochloride (HCl) salt form, which is a common and stable variant for handling and storage.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-amino-4-phenylbutanoic acid tert-butyl ester hydrochloride | [1] |

| Synonyms | D-Homophenylalanine t-butyl ester HCl, H-D-HoPhe-OtBu HCl | [1] |

| CAS Number | 130316-46-0 (for the L-form hydrochloride) | [2][3][4] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [2] |

| Molecular Weight | 271.78 g/mol | [2] |

| Appearance | White powder or solid | [5] |

| Purity | Typically ≥99% (HPLC) | [5] |

| Storage Conditions | Sealed in a dry environment, room temperature or refrigerated (2-8°C).[2] |

Safety Profile

Based on GHS classifications for structurally similar compounds, D-Homophenylalanine tert-butyl ester should be handled with care.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][6]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[7][8] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[4][7]

Synthesis and Chiral Integrity

The synthesis of D-Homophenylalanine tert-butyl ester is a critical process where maintaining the stereochemical integrity of the chiral center is paramount. The most common strategy involves the acid-catalyzed esterification of D-homophenylalanine.

Causality of the Synthetic Route: The tert-butyl ester is typically formed by reacting the amino acid with isobutylene in the presence of a strong acid catalyst.[9] This method is advantageous because it proceeds under conditions that minimize racemization of the sensitive α-carbon. The amino group is often protected beforehand (e.g., with a Boc group) and deprotected later, or the reaction is performed on the amino acid salt.[9][10]

The diagram below illustrates a generalized workflow for this chemical transformation.

Caption: Generalized workflow for the synthesis of D-Homophenylalanine tert-butyl ester.

Core Application: A Tool for Peptide Synthesis

The primary utility of this compound is in peptide synthesis, where the tert-butyl ester functions as a C-terminal protecting group.[11]

The Role of the tert-Butyl Ester (-OtBu) Group

In the stepwise construction of a peptide, the carboxylic acid of the first amino acid must be masked to prevent it from reacting during the activation and coupling of the second amino acid. The -OtBu group provides this protection.

Why this choice?

-

Stability: The tert-butyl ester is highly stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the N-terminus, which is a standard procedure in solid-phase peptide synthesis (SPPS).[12]

-

Orthogonality: It can be removed under conditions that do not affect most other protecting groups. This cleavage is achieved with strong acids, typically as part of the final cleavage cocktail that releases the synthesized peptide from its solid support resin.[12][13]

The diagram below outlines the role of D-Homophenylalanine tert-butyl ester in the initial stage of a solid-phase peptide synthesis workflow.

Caption: Incorporation of the first amino acid in Solid-Phase Peptide Synthesis (SPPS).

Self-Validating Experimental Protocol: Coupling in SPPS

This protocol describes the manual coupling of the subsequent amino acid to a resin-bound D-homophenylalanine. The system is self-validating through the inclusion of a colorimetric test to confirm reaction completion.

Objective: To couple Fmoc-L-Alanine to a resin where D-homophenylalanine is the C-terminal residue.

Materials:

-

H₂N-D-HoPhe-Wang Resin (pre-loaded)

-

Fmoc-L-Alanine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Kaiser Test Kit (Ninhydrin solutions)

Methodology:

-

Resin Swelling: Place the H₂N-D-HoPhe-Wang resin in a reaction vessel. Wash and swell the resin with DMF (3x) for 10 minutes each time. This exposes the reactive sites.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Alanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes. The solution will typically turn yellow. Causality: HBTU converts the carboxylic acid of the incoming amino acid into an active ester, making it highly susceptible to nucleophilic attack by the free amine on the resin.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

-

Validation - Kaiser Test: After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

-

Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. Continue the reaction for another hour and re-test.

-

Negative Result (Yellow/Colorless Beads): Indicates the absence of free amines, confirming the successful formation of the peptide bond. This step validates the completion of the coupling.

-

-

Washing: Once the Kaiser test is negative, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all residual reagents and by-products. The resin is now ready for the deprotection of the Fmoc group to allow for the next coupling cycle.

Conclusion

D-Homophenylalanine tert-butyl ester is more than a mere reagent; it is a strategic tool for molecular design. Its D-configuration and extended side chain offer a pathway to create peptides with enhanced proteolytic stability and unique conformational properties, which are highly desirable traits in therapeutic peptide development. The tert-butyl ester provides robust and reliable protection of the C-terminus, integrating seamlessly into established Fmoc-based solid-phase synthesis workflows. The ability to control and validate each step of its incorporation, as outlined in the provided protocol, underscores the precision and reliability it brings to the synthesis of complex and novel peptide structures.

References

-

PubChem. (n.d.). D-Homophenylalanine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Chem-Impex. (n.d.). 4-tert-Butyl-D-β-homophenylalanine hydrochloride. Retrieved January 26, 2026, from [Link]

-

Chem-Impex. (n.d.). D-Alanine tert-butyl ester hydrochloride. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). D-Alanine tert-butyl ester hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

-

Supplementary Information. (n.d.). General procedure for the synthesis of N-protected amino acid t-butyl ester. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability. Retrieved January 26, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 26, 2026, from [Link]

-

Liu, Z., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Novel Preparation of Chiral α-Amino Acids Using the Mitsunobu-Tsunoda Reaction. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved January 26, 2026, from [Link]

Sources

- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 130316-46-0|L-Homophenylalanine tert-Butyl Ester Hydrochloride|BLD Pharm [bldpharm.com]

- 3. eMolecules L-Homophenylalanine tert-Butyl Ester Hydrochloride | 130316-46-0 | Fisher Scientific [fishersci.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. chemimpex.com [chemimpex.com]

- 6. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. peptide.com [peptide.com]

- 13. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

Introduction: The Strategic Importance of D-Homophenylalanine tert-Butyl Ester in Synthesis

An In-Depth Technical Guide to the Commercial Sourcing of D-Homophenylalanine tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

D-Homophenylalanine tert-Butyl Ester is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in medicinal chemistry and peptide science. Its structure, featuring an additional methylene group in the side chain compared to phenylalanine, and the D-chiral configuration, offers strategic advantages in drug design. The D-configuration inherently provides resistance to enzymatic degradation by common proteases, thereby enhancing the metabolic stability and in-vivo half-life of peptide-based therapeutics.

The tert-butyl ester moiety is a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under specific acidic conditions (e.g., using trifluoroacetic acid). This chemical orthogonality makes it an invaluable intermediate for complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. Its applications are prominent in the design of enzyme inhibitors, such as those targeting proteases and peptidases, where precise stereochemistry and conformational properties are paramount for biological activity.[1][2]

Part 1: Commercial Supplier Landscape

Identifying a reliable supplier is a foundational step that impacts research timelines, reproducibility, and the ultimate success of a development program. The commercial landscape for D-Homophenylalanine tert-Butyl Ester includes large chemical conglomerates, specialized synthesis labs, and online marketplaces. The compound is often supplied as the free base (CAS 740055-30-5) or as a hydrochloride salt, which can offer improved stability and handling characteristics.

A comparative analysis of prominent commercial sources is presented below. It is crucial for researchers to verify the exact specifications and availability directly with the supplier, as these details can change.

Table 1: Comparison of Commercial Suppliers for D-Homophenylalanine tert-Butyl Ester and its Salts

| Supplier | Product Name | CAS Number | Purity Specification | Notes |

| Sigma-Aldrich (Merck) | DL-Phenylalanine t-butyl ester hydrochloride | MFCD00190980 (for DL) | Varies (AldrichCPR grade) | Offers the racemic (DL) mixture and related D-phenylalanine derivatives. Researchers must carefully select the correct stereoisomer. |

| Thermo Fisher Scientific | D-Phenylalanine tert-butyl ester hydrochloride[3] | 3403-25-6 | 98% | This is the lower homologue (D-Phe), not D-Homophenylalanine. It is listed to highlight a common point of confusion.[3][4] |

| BLD Pharm | D-Homophenylalanine tert-Butyl Ester[5] | 740055-30-5 | Not specified | Listed as a related product to the L-isomer, indicating potential availability.[5] |

| Chem-Impex | 4-tert-Butyl-D-β-homophenylalanine hydrochloride[1] | Not specified | Varies | Supplies a derivative, indicating capabilities in non-standard amino acids.[1] |

| Online Marketplaces (e.g., Echemi) | L-Homophenylalanine tert-Butyl Ester Hydrochloride[6] | 130316-46-0 | Typically ≥97-99% | Primarily lists the L-isomer from various manufacturers.[6] Diligence is required to source the D-isomer through these platforms. |

Note: The market for specific, non-standard amino acids like the D-isomer can be niche. Direct inquiry with custom synthesis providers is often a necessary step.

Part 2: A Framework for Supplier Qualification

Sourcing a chemical intermediate goes beyond simply finding the lowest price. For drug development professionals, a rigorous qualification process is mandatory to ensure quality, consistency, and regulatory compliance.

The Supplier Vetting Workflow

The following workflow provides a systematic approach to evaluating and selecting a supplier for a critical raw material like D-Homophenylalanine tert-Butyl Ester.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. D-Phenylalanine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. 130316-46-0|L-Homophenylalanine tert-Butyl Ester Hydrochloride|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to D-Homophenylalanine tert-Butyl Ester

This guide provides a comprehensive overview of the physical and spectral properties of D-Homophenylalanine tert-Butyl Ester, a valuable building block in peptidomimetics and drug discovery. The information herein is curated for researchers, scientists, and professionals in drug development, offering both foundational data and practical insights into its synthesis and characterization.

Introduction to D-Homophenylalanine tert-Butyl Ester

D-Homophenylalanine, an unnatural amino acid, and its derivatives are of significant interest in medicinal chemistry. The addition of a methylene group to the side chain of phenylalanine alters the conformational properties of peptides, which can lead to enhanced biological activity, increased metabolic stability, or modified receptor selectivity. The tert-butyl ester functional group serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions during peptide synthesis and enhancing the lipophilicity of the molecule. This ester is typically used in its hydrochloride salt form to improve its stability and handling properties.

Molecular Structure

The structure of D-Homophenylalanine tert-Butyl Ester features a chiral center at the alpha-carbon, a phenyl group separated from the backbone by an ethyl group, and a bulky tert-butyl ester.

Caption: Molecular Structure of D-Homophenylalanine tert-Butyl Ester

Physical and Chemical Properties

The physical and chemical properties of D-Homophenylalanine tert-Butyl Ester are typically reported for its hydrochloride salt, which is the commercially available and more stable form. The properties of the D-enantiomer hydrochloride salt are expected to be identical to the L-enantiomer salt, with the exception of the optical rotation, which will have the same magnitude but the opposite sign.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ (free base), C₁₄H₂₂ClNO₂ (HCl salt) | |

| Molecular Weight | 235.32 g/mol (free base), 271.79 g/mol (HCl salt) | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage Temperature | 4°C |

Spectral Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of D-Homophenylalanine tert-Butyl Ester hydrochloride in a solvent like CDCl₃ or D₂O is expected to show the following signals:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl | 7.1 - 7.3 | Multiplet | 5H | Aromatic protons |

| Cα-H | ~3.5 - 3.7 | Triplet | 1H | Proton on the alpha-carbon |

| Cγ-H₂ | ~2.6 - 2.8 | Triplet | 2H | Methylene protons adjacent to the phenyl ring |

| Cβ-H₂ | ~1.8 - 2.1 | Multiplet | 2H | Methylene protons adjacent to the alpha-carbon |

| tert-Butyl | ~1.4 - 1.5 | Singlet | 9H | Methyl protons of the tert-butyl group |

| NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | 3H | Protons of the ammonium group (in aprotic solvent) |

Causality of Predicted Shifts:

-

The aromatic protons are expected in the typical downfield region of 7.1-7.3 ppm.

-

The Cα-H proton is adjacent to the electron-withdrawing ester and ammonium groups, shifting it downfield to the 3.5-3.7 ppm range.

-

The Cγ-H₂ protons are deshielded by the adjacent phenyl group, placing them around 2.6-2.8 ppm.

-

The Cβ-H₂ protons are expected to be the most upfield of the side-chain methylene groups.

-

The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

The amine protons (as an ammonium salt) will be downfield and may be broad due to exchange.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show eight distinct signals corresponding to the chemically non-equivalent carbon atoms.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic C (quaternary) | 140 - 142 |

| Aromatic CH | 126 - 129 |

| Cα | 55 - 60 |

| Cγ | 35 - 40 |

| Cβ | 30 - 35 |

| Quaternary C (tert-Butyl) | 80 - 85 |

| Methyl C (tert-Butyl) | 27 - 29 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of D-Homophenylalanine tert-Butyl Ester hydrochloride is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000 - 2800 | N-H (in NH₃⁺) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1600, ~1495 | C=C (aromatic) | Stretching |

| ~1250, ~1150 | C-O (ester) | Stretching |

Experiential Insight: The broad absorption in the 2800-3000 cm⁻¹ range is characteristic of an amine salt. The strong, sharp peak around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group.

Mass Spectrometry (MS)

For the free base of D-Homophenylalanine tert-Butyl Ester, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 235. A common fragmentation pattern for tert-butyl esters is the loss of isobutylene (56 Da) to give a prominent peak corresponding to the protonated carboxylic acid [M - 56 + H]⁺ at m/z = 180. Another expected fragmentation is the loss of the tert-butoxy group (73 Da) to give a peak at m/z = 162.

Synthesis of D-Homophenylalanine tert-Butyl Ester Hydrochloride

The synthesis of amino acid tert-butyl esters is commonly achieved by the acid-catalyzed addition of isobutylene to the amino acid. This method is efficient and avoids the need for protecting the amino group.

Caption: A typical workflow for the synthesis of an amino acid tert-butyl ester hydrochloride.

Experimental Protocol

Materials:

-

D-Homophenylalanine

-

Dioxane (anhydrous)

-

Concentrated Sulfuric Acid

-

Isobutylene (liquefied)

-

Pressure vessel

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid solution in diethyl ether

Procedure:

-

Reaction Setup: In a pressure vessel, suspend D-Homophenylalanine (1 equivalent) in anhydrous dioxane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Addition of Isobutylene: Cool the vessel in a dry ice/acetone bath and add an excess of liquefied isobutylene (approximately 5-10 equivalents).

-

Reaction: Seal the pressure vessel and allow it to warm to room temperature. Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the vessel before carefully venting the excess isobutylene.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Isolation of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude D-Homophenylalanine tert-Butyl Ester as an oil.

-

Salt Formation: Dissolve the crude ester in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Purification: The hydrochloride salt will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Trustworthiness of the Protocol: This protocol is based on a well-established method for the synthesis of amino acid tert-butyl esters. The acid catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by isobutylene. The use of a pressure vessel is necessary to contain the volatile isobutylene. The workup procedure effectively removes the catalyst and unreacted starting material, and the final precipitation of the hydrochloride salt serves as a purification step.

Conclusion

D-Homophenylalanine tert-Butyl Ester is a key intermediate for the synthesis of modified peptides. This guide provides a detailed overview of its physical and predicted spectral properties, along with a reliable synthesis protocol. The information presented here should serve as a valuable resource for scientists working in the field of peptide chemistry and drug development, enabling them to better utilize this compound in their research endeavors.

References

- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

Introduction: The Significance of D-Homophenylalanine tert-Butyl Ester in Drug Development

An In-Depth Technical Guide to the Solution Stability of D-Homophenylalanine tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

D-Homophenylalanine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals. Its incorporation into peptide and small molecule drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. The tert-butyl ester of D-homophenylalanine is a key intermediate, offering a protective group for the carboxylic acid functionality that is both robust under certain conditions and readily cleavable when necessary. Understanding the stability of this ester in solution is paramount for ensuring the integrity of synthetic pathways, the purity of active pharmaceutical ingredients (APIs), and the reliability of experimental outcomes.

This technical guide provides a comprehensive analysis of the factors influencing the stability of D-Homophenylalanine tert-butyl ester in solution. We will delve into the mechanistic underpinnings of its degradation, present a robust protocol for stability assessment through forced degradation studies, and offer practical insights for handling and formulation development.

Physicochemical Properties and Intrinsic Stability

The stability of D-Homophenylalanine tert-butyl ester is fundamentally governed by its chemical structure. The presence of the bulky tert-butyl group introduces significant steric hindrance around the carbonyl carbon of the ester. This steric shield is the primary reason for the ester's notable resistance to nucleophilic attack, particularly under neutral and basic conditions.

The Double-Edged Sword of Steric Hindrance

While the tert-butyl group confers stability against base-mediated hydrolysis, it also influences the mechanism of acid-catalyzed cleavage. Unlike less hindered esters (e.g., methyl or ethyl esters) that typically undergo bimolecular acid-catalyzed hydrolysis (AAC2), tert-butyl esters favor a unimolecular pathway (AAL1)[1][2]. This mechanistic divergence has profound implications for the conditions under which the ester is labile.

Potential Degradation Pathways in Solution

The primary degradation pathway for D-Homophenylalanine tert-butyl ester in solution is hydrolysis of the ester linkage. However, other pathways, such as oxidation of the aromatic ring, should also be considered, especially under stress conditions.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis (AAL1 Mechanism): Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. However, due to steric hindrance, the direct attack of a water molecule is disfavored. Instead, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a relatively stable tert-butyl carbocation and D-homophenylalanine[1][2]. This carbocation is then rapidly quenched by water to form tert-butanol. This pathway is generally favored in strongly acidic environments.

Base-Catalyzed Hydrolysis (BAC2 Mechanism): While significantly slower than for less hindered esters, base-catalyzed hydrolysis can still occur. A hydroxide ion can attack the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield D-homophenylalanine and tert-butanol. The rate of this reaction is highly dependent on the pH and temperature of the solution[3][4].

Oxidative Degradation

The phenyl ring of the homophenylalanine moiety is susceptible to oxidation, particularly in the presence of oxidizing agents or under exposure to light and oxygen. Hydroxyl radicals, for instance, can attack the aromatic ring, leading to the formation of hydroxylated derivatives[5]. This can be a concern during long-term storage or under specific processing conditions.

A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool in pharmaceutical development for elucidating potential degradation pathways and developing stability-indicating analytical methods[6][7][8][9]. By subjecting D-Homophenylalanine tert-butyl ester to conditions more severe than those it would encounter during routine handling and storage, we can accelerate its degradation and identify the resulting degradants.

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for assessing the stability of D-Homophenylalanine tert-butyl ester.

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

1. Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of D-Homophenylalanine tert-butyl ester and dissolve it in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.

2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Thermal Stress: Dilute 1 mL of the stock solution with 1 mL of a 50:50 acetonitrile:water mixture. Incubate at 80°C. Withdraw aliquots at 0, 24, 48, and 72 hours.

-

Photolytic Stress: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

-

Prior to injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analyze all samples by a stability-indicating HPLC-UV method. Mass spectrometry (MS) detection can be coupled to the HPLC to aid in the identification of degradation products.

Proposed Stability-Indicating HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm and 254 nm

-

Injection Volume: 10 µL

This method should provide good separation of the parent compound from its potential degradation products, including D-homophenylalanine.

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results for D-Homophenylalanine tert-Butyl Ester

| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Major Degradation Product(s) |

| 0.1 M HCl, 60°C | 24 | ~15-25% | D-Homophenylalanine |

| 0.1 M NaOH, 60°C | 24 | ~5-10% | D-Homophenylalanine |

| 3% H₂O₂, RT | 24 | < 5% | Trace hydroxylated species |

| 80°C | 72 | < 2% | Not significant |

| Photolytic (ICH Q1B) | - | < 2% | Not significant |

Note: The percentage degradation values are hypothetical and serve as an illustrative example. Actual results may vary.

Key Insights and Recommendations for Handling and Storage

Based on the principles of tert-butyl ester stability and the expected outcomes of forced degradation studies, the following recommendations can be made:

-

pH Control is Critical: D-Homophenylalanine tert-butyl ester is most stable in neutral to slightly acidic conditions (pH 4-7). Exposure to strong acids and bases should be minimized, especially at elevated temperatures, to prevent hydrolysis.[4][10][11][12][13]

-

Temperature Management: While thermally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate degradation.[14][15][16][17][18] Therefore, it is advisable to store the compound in a cool, dry place.

-

Protection from Light and Oxidizing Agents: Although less susceptible to oxidation than hydrolysis, it is good practice to protect the compound from light and avoid contact with strong oxidizing agents to maintain the highest purity.

Conclusion

D-Homophenylalanine tert-butyl ester is a relatively stable compound, with its primary liability being hydrolysis under acidic and, to a lesser extent, basic conditions. A thorough understanding of its stability profile, gained through systematic forced degradation studies, is essential for the successful development of pharmaceuticals incorporating this important building block. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of their work.

References

-

Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

Forced Degradation Studies for Stability. Nelson Labs. [Link]

- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

-

Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

-

Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

-

The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. Preprints.org. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Oxidation of phenylalanine. ResearchGate. [Link]

-

How Temperature Can Affect Medication Stability. Emerald Transportation Solutions. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

-

Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. PubMed. [Link]

-

Oxidation and oxygenation of L-amino acids catalyzed by a L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. PubMed. [Link]

-

Practical considerations for amino acid isotope analysis. Copernicus Publications. [Link]

-

Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. [Link]

-

Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. National Institutes of Health. [Link]

-

Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. [Link]

-

Analytical Methods for Amino Acids. Shimadzu. [Link]

-

Phenylalanine. Wikipedia. [Link]

-

L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. [Link]

-

CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. PubMed. [Link]

-

An Overview of Phenylalanine and Tyrosine Kinetics in Humans. National Institutes of Health. [Link]

-

Effect of pH of the reactants on the ester yield. ResearchGate. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. Article Press. [Link]

-

Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health. [Link]

-

Most labile ester protecting group? Reddit. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

-

Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate. YouTube. [Link]

-

Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. National Institutes of Health. [Link]

-

Importance of Temperature Control in Pharmaceutical Stability Storage. SciSafe. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug | ClinicSearch [clinicsearchonline.org]

- 15. How Temperature Can Affect Medication Stability [emeraldtransportationsolutions.com]

- 16. scitechnol.com [scitechnol.com]

- 17. iipseries.org [iipseries.org]

- 18. Pharmaceutical Stability Storage Importance | SciSafe [scisafe.com]

Methodological & Application

Application Note: Advanced NMR Characterization of Peptides Incorporating D-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids, such as D-homophenylalanine (D-hPhe), into peptide scaffolds is a cornerstone of modern drug discovery, offering enhanced proteolytic stability and unique conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the high-resolution three-dimensional structure and dynamics of these modified peptides in solution.[1] This guide provides a comprehensive framework for the NMR characterization of D-hPhe-containing peptides, detailing not just the procedural steps but the underlying scientific rationale. We present validated protocols for sample preparation, a suite of two-dimensional (2D) NMR experiments for complete resonance assignment and conformational analysis, and a logical workflow for data interpretation, empowering researchers to confidently characterize these next-generation therapeutics.

Foundational Principles: The "Why" of NMR for D-hPhe Peptides

The strategic substitution of natural L-amino acids with synthetic variants like D-homophenylalanine is driven by clear therapeutic goals. The D-configuration confers resistance to enzymatic degradation by proteases, significantly extending the peptide's in vivo half-life. The additional methylene group in the homophenylalanine side chain introduces distinct steric and hydrophobic properties that can profoundly influence peptide folding, receptor binding affinity, and selectivity.

However, these same modifications introduce unique challenges for structural characterization. The presence of a D-amino acid can disrupt canonical secondary structures (e.g., α-helices and β-sheets) and promote novel turn conformations. NMR spectroscopy is uniquely suited to this challenge because it provides atomic-level information in a near-physiological solution state, allowing for a complete and accurate depiction of the peptide's structure and behavior.[2][3]

The core of this characterization relies on a suite of 2D NMR experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically over two to three bonds (J-coupling). This is fundamental for mapping correlations within a residue, such as between the amide proton (NH), alpha-proton (Hα), and side-chain protons.[4]

-

TOCSY (Total Correlation Spectroscopy): Extends the COSY principle by revealing correlations between all protons within a single amino acid's spin system.[4] This is the primary tool for identifying the amino acid type, including the distinct spin system of D-homophenylalanine.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of 3D structure determination, NOESY identifies protons that are close in space (typically <5 Å), regardless of their position in the sequence.[5][6] These through-space correlations provide the distance restraints necessary for calculating the peptide's three-dimensional fold.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, ROESY is particularly valuable for peptides in the intermediate molecular weight range (~1-2 kDa) where the standard NOE can be close to zero, ensuring that crucial spatial correlations can be reliably detected.[2]

Protocol 1: Rigorous Sample Preparation

The quality of NMR data is inextricably linked to the quality of the sample. This protocol ensures the preparation of a stable, aggregate-free sample suitable for high-resolution analysis.

Causality: Peptide concentration must be high enough for adequate signal-to-noise within a reasonable experiment time but low enough to prevent aggregation, which leads to line broadening and loss of resolution.[2][7] The choice of solvent is critical; it must fully solubilize the peptide while mimicking a relevant biophysical environment.[8][9] The pH must be carefully controlled to ensure chemical stability and slow the exchange of amide protons with the solvent, which is crucial for observing backbone correlations.[5]

Methodology:

-

Peptide Purity Verification: Ensure the synthesized peptide is >95% pure as determined by HPLC and mass spectrometry. Impurities can complicate spectral assignment and interfere with the analysis.

-

Solvent Selection:

-

For initial characterization, dissolve the peptide in a deuterated solvent that best matches its intended use (e.g., 90% H₂O/10% D₂O for aqueous solubility, or deuterated organic solvents like DMSO-d₆ or methanol-d₄ for hydrophobic peptides).[5]

-

The H₂O/D₂O mixture is essential for observing exchangeable amide protons, which are critical for backbone assignment.[5]

-

-

Concentration Optimization:

-

Aim for a final peptide concentration of 1-5 mM.[7]

-

Begin by dissolving a small, known quantity of the peptide in the final buffer volume (typically 500 µL) to test for solubility.

-

-

pH Adjustment:

-

Adjust the pH of the aqueous buffer to between 4.0 and 5.5. This range minimizes the rate of amide proton exchange with water, keeping these crucial signals sharp and observable.[5]

-

Use dilute deuterated acid (DCl) or base (NaOD) for adjustments to avoid introducing non-deuterated species.

-

-

Final Preparation:

-

Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Transfer the final 500 µL sample to a high-quality NMR tube (e.g., Shigemi or equivalent for enhanced sensitivity).

-

Centrifuge the sample gently if any precipitate is observed.[10]

-

| Parameter | Recommended Value | Rationale |

| Purity | >95% | Prevents interference from contaminant signals. |

| Concentration | 1-5 mM | Balances signal-to-noise with solubility and aggregation risk.[7] |

| Volume | 500 µL | Standard volume for most 5 mm NMR probes. |

| Solvent | 90% H₂O / 10% D₂O | Allows observation of exchangeable amide protons.[5] |

| pH | 4.0 - 5.5 | Minimizes amide proton exchange rate for sharper signals.[5] |

| Temperature | 298 K (25 °C) | A standard starting point; can be varied to improve spectral resolution. |

NMR Data Acquisition Workflow

This section outlines the logical flow of experiments required for full peptide characterization. The causality lies in building information progressively: first identifying the individual amino acid spin systems (TOCSY), then linking them together in sequence (NOESY), and finally using this complete assignment to define the 3D structure.

Caption: Overall workflow for NMR characterization of a D-hPhe peptide.

Protocol 2: Through-Bond Correlation (TOCSY)

Causality: The TOCSY experiment is the most efficient way to identify complete amino acid spin systems. A longer mixing time allows magnetization to propagate through the entire coupled proton network of a residue, from the amide proton to the most distant side-chain protons.[5]

Methodology:

-

Load the sample and perform standard spectrometer setup (tuning, matching, shimming).

-

Acquire a 2D TOCSY spectrum using a standard pulse sequence (e.g., mlevesgpph).

-

Key Parameter: Set the TOCSY mixing time (DIPSI-2 or MLEV-17 sequence) to 60-80 ms. This duration is optimal for transferring magnetization across most amino acid side chains.

-

Set the spectral width to cover all proton resonances (typically 12-14 ppm).

-

Acquire a sufficient number of scans to achieve good signal-to-noise.

Protocol 3: Through-Space Correlation (NOESY/ROESY)

Causality: The NOESY experiment detects protons that are close in 3D space, providing the essential data for structural calculation. The mixing time is critical: too short, and cross-peaks will be weak; too long, and spin diffusion can occur, leading to ambiguous or incorrect distance information.[5] For peptides of ~1-2 kDa, ROESY is often preferred as it avoids the problem of the NOE signal approaching zero intensity.[2]

Methodology:

-

Acquire a 2D NOESY spectrum using a standard pulse sequence (e.g., noesyesgpph).

-

Key Parameter: Set the NOESY mixing time to 150-300 ms. This is a good starting range for peptides of this size.

-

If acquiring a ROESY spectrum (e.g., roesyesgpph), use a mixing time of 200-400 ms.

-

Utilize water suppression techniques to minimize the large solvent signal.[5]

-

Process the data with appropriate window functions (e.g., squared sine-bell) in both dimensions.

| Experiment | Key Parameter | Typical Value | Purpose |

| TOCSY | Mixing Time | 60-80 ms | Correlate all protons within an amino acid spin system.[4][5] |

| NOESY | Mixing Time | 150-300 ms | Correlate protons <5 Å apart in space for structure calculation.[5] |

| ROESY | Mixing Time | 200-400 ms | Alternative to NOESY, especially for peptides ~1-2 kDa.[2] |

Data Analysis and Structure Elucidation

The analysis workflow is a systematic process of deduction, using the through-bond and through-space correlations to piece together the peptide's structure.

Caption: The logical workflow for sequential resonance assignment.

Step 1: Resonance Assignment

-

Identify Spin Systems: In the TOCSY spectrum, start from the well-dispersed amide proton region (typically 7-9 ppm). Each amide proton will show a vertical line of cross-peaks corresponding to all other protons in its own amino acid residue.[5][11] Use characteristic chemical shift patterns to identify amino acid types (e.g., Alanine has a simple Hα-Hβ pattern, while Leucine has a longer chain).[5]

-

Identify D-homophenylalanine: The D-hPhe spin system will resemble phenylalanine but with an additional methylene group. Expect to see correlations from Hα to Hβ protons, and importantly, from Hβ to Hγ protons, before reaching the aromatic ring protons. The chemical shifts will be distinct from standard amino acids.[12][13]

-

Sequential Walk: Use the NOESY spectrum to link the identified spin systems together. The most reliable sequential connection is the NOE between the Hα proton of residue i and the amide proton (NH) of the following residue i+1, denoted as dαN(i, i+1). By "walking" from one residue to the next using these key NOEs, you can map the assigned spin systems onto the known peptide sequence.[1]

Step 2: Conformational Analysis

-

Extract Distance Restraints: Once all resonances are assigned, integrate the volumes of the NOESY cross-peaks. These volumes are inversely proportional to the sixth power of the distance between the protons (Volume ∝ 1/r⁶).[5] Calibrate these volumes against known distances (e.g., the fixed distance between geminal protons) to classify NOEs as strong (<2.5 Å), medium (<3.5 Å), or weak (<5.0 Å).

-

Identify Key Structural NOEs: Look for specific long-range NOEs that define secondary structure. For example, dαN(i, i+3) or dαβ(i, i+3) NOEs are indicative of a turn conformation, which is common for peptides containing D-amino acids.

-

Structure Calculation: Use the list of distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH, or AMBER). These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of structures that satisfy the experimental restraints. The final output is an ensemble of low-energy structures, whose convergence provides a measure of the structure's precision.

Table 3: Anticipated ¹H Chemical Shifts for D-homophenylalanine

These are approximate ranges and can be significantly influenced by the local conformational and electronic environment.[14]

| Proton | Expected Chemical Shift Range (ppm) | Notes |

| NH | 7.5 - 8.5 | Highly dependent on hydrogen bonding and solvent exposure. |

| Hα | 4.0 - 5.0 | Influenced by backbone dihedral angles (φ, ψ). |

| Hβ | 2.7 - 3.2 | Diastereotopic protons, may appear as two distinct signals. |

| Hγ | 1.8 - 2.5 | The additional methylene group, key for identification. |

| Aromatic | 7.0 - 7.4 | Protons on the phenyl ring. |

Conclusion

The detailed structural characterization of peptides containing D-homophenylalanine is essential for understanding their biological activity and advancing them as therapeutic candidates. NMR spectroscopy provides an unparalleled toolkit for this purpose. By following a systematic approach—from meticulous sample preparation to the logical application of 2D NMR experiments and a rigorous data analysis workflow—researchers can achieve a high-resolution view of their peptide's structure in solution. This application note serves as a practical guide to navigate the complexities of this process, ensuring the generation of reliable and insightful structural data.

References

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

-

Kshirsagar, R., & Singh, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-35. [Link]

-

Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-199. [Link]

-

Gorske, B. C., Bastian, B. L., & Zuiderweg, E. R. P. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Spectroscopy Education. ChemRxiv. [Link]

-

University of California, Irvine. (n.d.). Structure determination of a 20 amino acid peptide by NMR. [Link]

-

Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Annual Review of Physical Chemistry, 53, 349-378. [Link]

-

Afonso, I., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Molecules, 26(15), 4479. [Link]

- NMR Sample Preparation Guidelines. (n.d.). [Source not explicitly named, general protocol].

-

Pérez, J. J., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(44), 27129-27139. [Link]

-

Peak Proteins. (n.d.). NMR sample preparation guidelines. [Link]

-

Royo, M., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24, 27129-27139. [Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Nowick, J. S. (2011). Lecture 23. Using TOCSY to Elucidate Spin Systems. ROESY. UC Irvine. [Link]

-

Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]

-

Chauhan, V. S., et al. (1987). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 30(2), 209-217. [Link]

-

Afonso, I., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. ResearchGate. [Link]

-

DeRider, M. L., & Horne, W. S. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Israel Journal of Chemistry, 62(9-10). [Link]

-

Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]

-

Chauhan, V. S., et al. (1987). Conformations of dehydrophenylalanine containing peptides. International Journal of Peptide and Protein Research, 30(2), 209-217. [Link]

-

Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]

-

Singh, G., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Link]

-

Waudby, C. (n.d.). Sample preparation. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

Protein NMR. (2012). Chemical Shift Mapping. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. youtube.com [youtube.com]

- 7. nmr-bio.com [nmr-bio.com]

- 8. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. feh.scs.illinois.edu [feh.scs.illinois.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Tert-Butyl Ester Deprotection with TFA

Welcome to the technical support center for peptide and organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of chemical synthesis. This guide focuses on a common yet critical reaction: the deprotection of tert-butyl (t-Bu) esters using trifluoroacetic acid (TFA). While seemingly straightforward, this reaction is fraught with potential side reactions that can compromise the yield and purity of your final product.

This document is structured as a series of questions and answers to directly address the specific issues you may encounter in the lab. We will explore the "why" behind these problems and provide robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated tert-butyl ester deprotection, and where does it go wrong?

A1: The deprotection of a tert-butyl ester with TFA is an acid-catalyzed cleavage that proceeds via a unimolecular substitution (SN1) pathway. The stability of the resulting tertiary carbocation is the driving force for this reaction.

The Mechanism:

-

Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the strong acid, TFA. This makes the ester a better leaving group.

-

Carbocation Formation: The carbon-oxygen bond cleaves, releasing the desired carboxylic acid and forming a stable tert-butyl carbocation. This is the rate-determining step of the reaction.[1][2]

-

Fate of the Carbocation: The highly reactive tert-butyl cation is the root cause of nearly all side reactions.[3] In an ideal scenario, it is quenched harmlessly. However, it is a potent electrophile that will readily react with any available nucleophile in the mixture.

This process is visualized in the workflow below.

Caption: General mechanism for TFA-mediated t-butyl ester deprotection.

Q2: I'm observing unexpected masses (+56 Da) in my peptide synthesis crude product. What is causing this?

A2: A mass increase of +56 Da is the classic signature of tert-butylation, a common and problematic side reaction. This occurs when the tert-butyl carbocation generated during deprotection alkylates nucleophilic residues within your peptide sequence.

The Causality: The tert-butyl cation (tBu⁺) is a "hard" electrophile. In the strongly acidic TFA environment, several amino acid side chains remain sufficiently nucleophilic to intercept this cation. The most susceptible residues are:

-

Tryptophan (Trp): The indole ring is highly electron-rich and readily alkylated.

-

Cysteine (Cys): The free thiol group is a potent nucleophile and is easily S-alkylated, forming S-tert-butyl-cysteine.[4][5]

-

Methionine (Met): The thioether can be alkylated to form a sulfonium ion.[6]

-

Tyrosine (Tyr): The activated phenolic ring can be alkylated, though it is less reactive than Trp or Cys.

Furthermore, the t-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[6] This ester is an even more potent alkylating agent than the cation itself, exacerbating the problem.[4][6]

Caption: Alkylation of sensitive amino acids by the t-butyl cation.

Q3: How do "scavengers" work, and which ones should I use?

A3: Scavengers are nucleophilic compounds intentionally added to the cleavage cocktail to trap, or "scavenge," the reactive tert-butyl cations before they can modify your product.[4][7] They are essentially sacrificial nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues in your molecule.

Mechanism of Action: A scavenger provides an electron-rich site that rapidly and irreversibly reacts with the tBu⁺ cation, converting it into a stable, neutral species.

Caption: Competitive pathways for the t-butyl cation with and without scavengers.

Choosing the Right Scavenger: The choice of scavenger depends on the specific sensitive residues in your sequence. A combination, often called a "cocktail," is typically most effective.

| Scavenger | Target Cation/Residue | Typical % (v/v) | Mechanism/Notes |

| Triisopropylsilane (TIS) | Trityl (Trt) cations, reduces oxidation | 2.5 - 5% | Reduces carbocations via hydride transfer. Also helps prevent oxidation of Cys and Met. |

| Water (H₂O) | tert-Butyl (tBu) cations | 2.5 - 5% | Traps tBu⁺ to form tert-butanol. Also hydrolyzes any trifluoroacetic anhydride impurity.[5] |

| Thioanisole | tBu cations, protects Trp | 2 - 5% | A soft nucleophile that is highly effective at trapping tBu⁺.[5][7] Prevents re-attachment to Cys and Trp. |

| 1,2-Ethanedithiol (EDT) | tBu cations, reduces Met(O) | 2.5% | A strong nucleophile and reducing agent. Effective but has a strong odor. |

| Phenol | Trt and other aromatic cations | 5% | An aromatic scavenger, less effective for tBu⁺ than thioanisole but useful in complex mixtures.[5] |

Q4: My deprotection reaction is incomplete. What are the likely causes and how can I fix it?

A4: Incomplete deprotection is frustrating but usually correctable. The most common causes are related to the reaction conditions.

Troubleshooting Incomplete Deprotection:

-

Insufficient TFA Concentration: The reaction is acid-catalyzed. For many substrates, a 50% (v/v) solution of TFA in a solvent like dichloromethane (DCM) is sufficient.[3] However, for sterically hindered or less reactive esters, using 95% TFA may be necessary.

-

Presence of Water: While a small amount of water (2-5%) acts as a beneficial scavenger, excess water can dilute the acid and hinder the reaction. Always use anhydrous solvents for the initial dissolution if possible.[3]

-

Insufficient Reaction Time: Most deprotections are complete within 1-2 hours at room temperature. However, kinetics can vary. Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS) until the starting material is fully consumed.[3]

-

Low Temperature: The reaction is typically run at room temperature. If you are running it at a lower temperature to control side reactions, you may need to significantly extend the reaction time.

Experimental Protocols

Protocol 1: Standard TFA Deprotection with a Scavenger Cocktail

This protocol is designed for a peptide containing sensitive residues like Cys and Trp, synthesized on a solid-phase resin.

Materials:

-

Peptide-bound resin (e.g., 100 mg)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

-

Anhydrous Dichloromethane (DCM)

-

Cold Diethyl Ether

-

Centrifuge tubes

Procedure:

-

Preparation: Place the dry peptide-resin in a suitable reaction vessel (e.g., a fritted syringe or small flask).

-

Pre-swelling (Optional but Recommended): Add 1 mL of DCM to the resin and allow it to swell for 15-20 minutes. This improves reagent access.

-

Cleavage Reaction:

-

Prepare the cleavage cocktail fresh. For 100 mg of resin, 2 mL is typically sufficient.

-

Drain the DCM from the resin.

-

Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the TFA solution containing the cleaved peptide into a new centrifuge tube.

-

Add 10-15 mL of cold diethyl ether to the TFA solution. A white precipitate of your peptide should form immediately.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet two more times with cold ether to remove residual scavengers and organic byproducts.

-

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for purification (e.g., by HPLC).

Q5: I see byproducts related to trifluoroacetylation (+96 Da). Where do these come from?

A5: Trifluoroacetylation is a side reaction where a trifluoroacetyl group (CF₃CO-) is added to a nucleophilic site, most commonly a free amine (N-terminus or Lys side chain) or a hydroxyl group (Ser, Thr). This adds 96 Da to the mass of your product.

There are two primary sources for this contamination:

-

Trifluoroacetic Anhydride (TFAA) Impurity: Reagent-grade TFA can contain small amounts of its anhydride, TFAA. TFAA is extremely reactive and will readily acylate free amines. Using a freshly opened bottle of high-purity TFA can minimize this. Adding a small amount of water (2-5%) to the cleavage cocktail effectively hydrolyzes TFAA.[5]

-

Resin-Bound Esters (SPPS): In solid-phase peptide synthesis (SPPS), TFA can react with linker sites on the resin to form resin-bound trifluoroacetyl esters. These activated esters can then acylate the N-terminus of the cleaved peptide in an intermolecular reaction.[8] Using stable linkers and ensuring complete neutralization after each coupling step can mitigate this issue.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.

-

StackExchange Chemistry. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

- Ghosh, A., Sane, S., Phadke, M., & Parekh, D. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2095–2103.

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.

-

ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.7: SN1 Reaction. Retrieved from [Link]

- Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 101(25), 7720-7723.

-

Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]

-

ResearchGate. (2012). How can I remove TFA in a product? Retrieved from [Link]

-

ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

-

Taylor & Francis Online. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.1.3 – SN1 Reaction Mechanisms – Page 2. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Alternative Reagents for tert-Butyl Esterification of Amino Acids

Welcome to the Technical Support Center for tert-butyl (t-Bu) esterification of amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of alternative reagents for this critical protecting group strategy. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.

Section 1: Understanding the Landscape of tert-Butyl Esterification

The tert-butyl ester is a widely utilized protecting group for the carboxylic acid functionality of amino acids due to its stability against a variety of nucleophiles and reducing agents, and its convenient removal under acidic conditions.[1] While the classic method involving isobutylene and a strong acid catalyst is effective, it can be cumbersome and present safety concerns.[1][2] This has led to the development of several alternative reagents, each with its own set of advantages and challenges.

Why Consider Alternatives to Isobutylene?

The traditional use of gaseous isobutylene requires specialized equipment (e.g., a pressure bottle) and careful handling due to its flammability. Moreover, the strongly acidic conditions, often employing concentrated sulfuric acid, can lead to side reactions, particularly with sensitive amino acid side chains.[2] Alternative reagents often offer milder reaction conditions, easier handling, and improved yields.

Section 2: Key Alternative Reagents and Their Mechanisms

Here, we explore the most common and effective alternative reagents for the tert-butyl esterification of amino acids.

tert-Butyl Acetate with an Acid Catalyst

A widely used and practical alternative involves the use of tert-butyl acetate as both the reagent and solvent, activated by a strong acid catalyst.

Mechanism of Action:

The reaction proceeds via acid-catalyzed transesterification. The acid protonates the carbonyl oxygen of tert-butyl acetate, making it more electrophilic. The amino acid's carboxylic acid then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and elimination of acetic acid leads to the formation of the desired tert-butyl ester.

Caption: Acid-catalyzed transesterification with tert-butyl acetate.

Common Catalysts:

-

Perchloric Acid (HClO₄): A highly effective but potentially hazardous catalyst.[1] Extreme caution should be exercised when using perchloric acid due to its explosive nature when in contact with organic materials.

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A safer and highly efficient alternative to perchloric acid. It has been shown to promote rapid and high-yielding tert-butylation of free amino acids in tert-butyl acetate.[1]

tert-Butyl 2,2,2-Trichloroacetimidate (TBTCA)

TBTCA is a powerful reagent for introducing the tert-butyl group under mild, acid-catalyzed conditions.[3]

Mechanism of Action:

The reaction is initiated by the protonation of the imidate nitrogen by a Lewis or Brønsted acid. This makes the carbon atom of the C=N double bond highly electrophilic. The carboxylic acid of the amino acid then attacks this carbon, leading to the formation of an O-alkylisourea intermediate. This intermediate subsequently rearranges to form the tert-butyl ester and 2,2,2-trichloroacetamide as a byproduct.

Caption: Mechanism of tert-butylation using TBTCA.

Di-tert-butyl Dicarbonate (Boc₂O)

While primarily known for N-protection of amines, Boc₂O can also be used for the esterification of carboxylic acids in the presence of a suitable catalyst, such as 4-(dimethylamino)pyridine (DMAP).[1]

Mechanism of Action:

DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then attacked by the carboxylate of the amino acid, leading to the formation of the tert-butyl ester and the release of CO₂ and tert-butanol.

Section 3: Comparative Overview of Alternative Reagents

| Reagent | Catalyst | Typical Solvent | Reaction Time | Yields | Key Advantages | Key Disadvantages |

| tert-Butyl Acetate | HClO₄ or Tf₂NH | tert-Butyl Acetate | 1 - 24 h | Good to Excellent[1][4] | Readily available reagent/solvent; high yields. | HClO₄ is hazardous[1]; Tf₂NH can be expensive. |

| tert-Butyl 2,2,2-Trichloroacetimidate (TBTCA) | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane, THF | 1 - 6 h | Good to Excellent | Mild conditions; high reactivity. | Reagent preparation required; byproduct removal.[5] |

| Di-tert-butyl Dicarbonate (Boc₂O) | DMAP | Dichloromethane, Acetonitrile | 12 - 48 h | Moderate to Good[6] | Readily available; mild conditions. | Can lead to N-Boc protection as a side reaction; slower reaction times. |

| tert-Butanol | MgSO₄, BF₃·OEt₂ | Dichloromethane | 24 - 72 h | Good[7] | Inexpensive reagent. | Requires anhydrous conditions; long reaction times.[7] |

Section 4: Troubleshooting Guide

Q1: My tert-butyl esterification reaction is incomplete. What should I do?

Potential Cause 1: Insufficient Catalyst Activity or Loading.

-

Explanation: The acid catalyst is crucial for activating the tert-butylating agent. If the catalyst is old, has been deactivated by moisture, or is used in insufficient quantity, the reaction will be sluggish or stall.

-

Solution:

-

Use a fresh, anhydrous catalyst.

-

Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq).

-

For the Tf₂NH/tert-butyl acetate system, using 1.1 equivalents of Tf₂NH for free amino acids is recommended to ensure both salt formation for solubility and catalysis.[1]

-

Potential Cause 2: Poor Solubility of the Amino Acid.

-

Explanation: Many free amino acids have poor solubility in common organic solvents, which can severely limit the reaction rate.[1]

-

Solution:

-

When using tert-butyl acetate, the addition of an acid like Tf₂NH can form a more soluble salt of the amino acid, facilitating the reaction.[1]

-

For other systems, consider using a co-solvent to improve solubility. However, be mindful that protic co-solvents can interfere with the reaction.

-

Potential Cause 3: Presence of Water.

-

Explanation: Water can compete with the amino acid's carboxylic acid as a nucleophile and can also deactivate the acid catalyst.

-

Solution:

-

Use anhydrous solvents and reagents.

-

Dry the amino acid starting material under vacuum before use.

-

Consider adding a drying agent like anhydrous magnesium sulfate to the reaction mixture, especially when using tert-butanol.[7]

-

Q2: I am observing significant side product formation. How can I minimize this?

Side Product 1: N-tert-Butylation or N-Boc Protection.

-

Explanation: When the amino group of the amino acid is unprotected, it can compete with the carboxylic acid in reacting with the tert-butylating agent, especially with highly reactive reagents like Boc₂O.

-

Solution:

-

If selective C-terminal esterification is required, it is often best to start with an N-protected amino acid (e.g., Boc-, Cbz-, or Fmoc-protected).

-

When using Tf₂NH with free amino acids, the formation of the ammonium salt in situ protects the amine group to a certain extent.[1]

-

Side Product 2: Dimerization or Polymerization.

-